

The Function of PARP16 in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 16 (PARP16), also known as ARTD15, is an endoplasmic reticulum (ER)-anchored mono-ADP-ribosyltransferase that has emerged as a critical regulator of cellular stress pathways, particularly the Unfolded Protein Response (UPR). Its strategic location at the ER membrane positions it as a key sensor and transducer of signals related to protein misfolding, a common feature of cancer cells. This technical guide provides an in-depth overview of the function of PARP16 in cancer cell lines, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways.

Core Functions of PARP16 in Cancer

PARP16's primary role in cancer cells revolves around its function as a key activator of the PERK and IRE1 α branches of the UPR.[1][2] As a tail-anchored ER transmembrane protein, its catalytic domain faces the cytoplasm, allowing it to interact with and modify key signaling molecules.[2]

The Unfolded Protein Response (UPR)

In the high-stress environment of a tumor, cancer cells are often challenged with an accumulation of unfolded or misfolded proteins in the ER. To cope with this, they activate the



UPR, a signaling network aimed at restoring proteostasis. PARP16 is essential for the activation of two of the three main UPR sensors:

- PERK (Protein Kinase RNA-like Endoplasmic Reticulum Kinase): Upon ER stress, PARP16 mono-ADP-ribosylates (MARylates) PERK.[2] This post-translational modification is crucial for PERK's activation, leading to the phosphorylation of eIF2α, which in turn attenuates global protein synthesis and selectively promotes the translation of stress-responsive proteins like ATF4.
- IRE1α (Inositol-requiring enzyme 1α): Similar to PERK, IRE1α is also a substrate of PARP16.[2] MARylation by PARP16 enhances IRE1α's kinase and endoribonuclease activity. Activated IRE1α splices XBP1 mRNA, leading to the production of a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD).

The third UPR sensor, ATF6, is not regulated by PARP16.[2]

Beyond the UPR: Other Roles of PARP16 in Cancer

Recent studies have begun to uncover roles for PARP16 beyond the UPR, highlighting its multifaceted involvement in cancer biology:

- Regulation of MYC Expression: In Ewing's sarcoma cell lines, the silencing of PARP16 has been shown to significantly reduce the expression of the proto-oncogene MYC.[1] This suggests a role for PARP16 in maintaining the expression of a key driver of cancer cell proliferation and survival.
- Angiogenesis: PARP16 can mono-ADP-ribosylate vascular endothelial growth factor (VEGF),
 a critical signaling protein in the formation of new blood vessels. This modification is a
 prerequisite for subsequent poly-ADP-ribosylation by Tankyrase-2 (TNKS-2), leading to the
 activation of downstream pathways that promote angiogenesis.
- Ribosomal Protein Modification: PARP16 has been shown to MARylate ribosomal proteins, a
 process that helps to maintain protein homeostasis by fine-tuning protein synthesis levels
 and preventing the accumulation of toxic protein aggregates.



Quantitative Data Summary

The following tables summarize key quantitative data from studies on PARP16 in cancer cell lines.

Table 1: Inhibition of PARP16 Enzymatic Activity

Compound	Assay	IC50 (nM)	Reference
Talazoparib	Biochemical enzyme assay (auto-mono- ADP-ribosylation)	160 - 289	[3]
Olaparib	Biochemical enzyme assay (auto-mono- ADP-ribosylation)	3,618	[3]
DB008	Biochemical enzyme assay	275	

Table 2: Effects of PARP16 Knockdown on Cancer Cell Viability



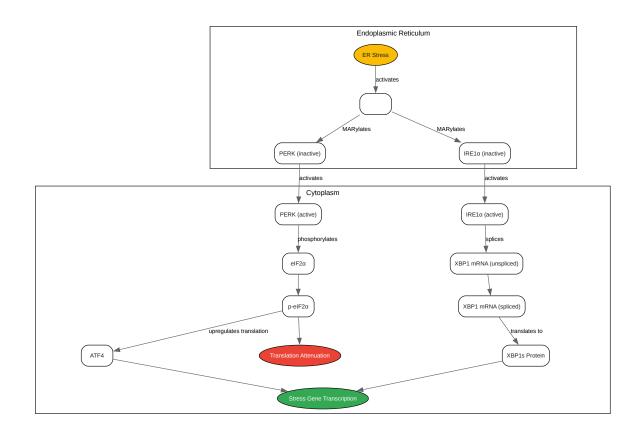
Cell Line	Cancer Type	Method	Effect on Cell Viability	Combinat ion Treatmen t	Combine d Effect	Referenc e
Multiple SCLC lines	Small Cell Lung Cancer	siRNA knockdown	Significant reduction	Olaparib (3 μM)	Enhanced reduction in cell viability	[3]
Ewing's Sarcoma lines	Ewing's Sarcoma	siRNA, shRNA, CRISPR/C as9	Significant reduction	Olaparib	Enhanced reduction in cell survival	[1]
HeLa	Cervical Cancer	siRNA knockdown	Increased sensitivity to UPR activation and increased cell death	-	-	

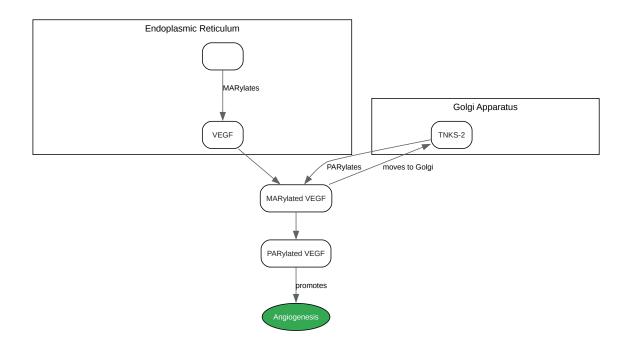
Table 3: Impact of PARP16 on UPR Signaling

Target Protein	Post- Translational Modification	Fold Change upon PARP16 Activation	Effect of PARP16 Knockdown	Reference
PERK	ADP-ribosylation	4-18 fold increase	Dramatic reduction	[2]
IRE1α	ADP-ribosylation	2-5 fold increase	Dramatic reduction	[2]

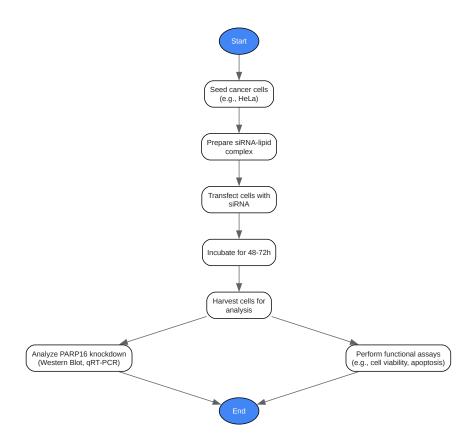
Signaling Pathways and Experimental Workflows Signaling Pathway Diagrams



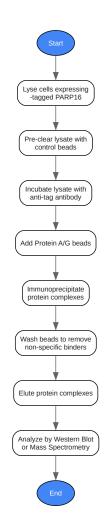












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- To cite this document: BenchChem. [The Function of PARP16 in Cancer Cell Lines: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10855475#parp16-function-in-cancer-cell-lines]

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